molecular formula C15H20N2O2 B3320513 Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1246034-85-4

Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B3320513
CAS RN: 1246034-85-4
M. Wt: 260.33 g/mol
InChI Key: HROHYVVEODVWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a spirocyclic lactam that contains a diazabicyclo[3.3.1]nonane ring system.5]nonane-2-carboxylate.

Scientific Research Applications

Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential as a ligand for GABA-A receptors, which are involved in the regulation of anxiety and sleep. It has also been studied for its potential as a modulator of the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and appetite.

Mechanism of Action

The exact mechanism of action of benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate is not fully understood. However, studies have suggested that this compound may act as a positive allosteric modulator of GABA-A receptors, enhancing the activity of these receptors and leading to anxiolytic and sedative effects. It may also act as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the metabolism of endocannabinoids, leading to increased levels of endocannabinoids and potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate has anxiolytic and sedative effects in animal models. It has also been shown to have potential analgesic effects and to modulate the endocannabinoid system. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate in lab experiments is its potential as a selective ligand for GABA-A receptors. This compound may have advantages over other GABA-A receptor modulators due to its spirocyclic structure and unique binding properties. However, one limitation of using this compound is its low yield in synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate. One area of interest is its potential as a therapeutic agent for anxiety disorders, sleep disorders, and pain management. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, research on the synthesis of this compound and its derivatives may lead to improved yields and new ligands for GABA-A receptors and the endocannabinoid system.

properties

IUPAC Name

benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-10-13-6-2-1-3-7-13)17-11-15(12-17)8-4-5-9-16-15/h1-3,6-7,16H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROHYVVEODVWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857112
Record name Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

CAS RN

1246034-85-4
Record name Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 5
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.